The synthesis of 5-Ethynyl-1H-pyrazole typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of hydrazine derivatives with alkynes, often facilitated by catalysts. For example, the reaction of 3,5-dimethylpyrazole with ethynyl bromide under basic conditions can yield 5-Ethynyl-1H-pyrazole.
Key Synthetic Routes:
The molecular formula of 5-Ethynyl-1H-pyrazole is with a molecular weight of approximately 107.11 g/mol. The compound features a five-membered pyrazole ring with an ethynyl substituent at the 5-position.
Property | Data |
---|---|
Molecular Formula | C₅H₅N₃ |
Molecular Weight | 107.11 g/mol |
IUPAC Name | 5-Ethynyl-1H-pyrazole |
InChI | InChI=1S/C5H5N3/c1-2-4-3-5(6)8-7-4/h1,3H,(H3,6,7,8) |
InChI Key | RQBHTEUXDZVYAX-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=CC(=NN1)N |
5-Ethynyl-1H-pyrazole can undergo various chemical reactions:
Types of Reactions:
Common Reagents:
Major Products Formed:
The mechanism of action of 5-Ethynyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can significantly influence biochemical pathways, making it an important compound in medicinal chemistry .
The physical properties of 5-Ethynyl-1H-pyrazole include its appearance as a crystalline solid. Its solubility varies depending on the solvent used but is generally soluble in organic solvents.
Chemical Properties:
5-Ethynyl-1H-pyrazole has numerous applications across different fields:
Chemistry:
It serves as a building block in synthesizing more complex heterocyclic compounds.
Biology:
The compound is being investigated for its potential antimicrobial and anticancer properties.
Medicine:
It plays a role in drug development, particularly as an enzyme inhibitor targeting specific pathways involved in disease progression.
Industry:
Due to its versatile reactivity, it is utilized in producing agrochemicals and pharmaceuticals .
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: